Bzl,ME-L-met-ome hcl

Description

Contemporary Significance of Modified Amino Acids in Chemical Biology and Organic Synthesis

Modified amino acids, often termed unnatural or non-canonical amino acids (ncAAs), are foundational to significant advancements in chemical biology and organic synthesis. rsc.org Unlike the 20 standard proteinogenic amino acids, these variants possess altered side chains or backbones, introducing novel chemical functionalities. This structural diversity allows for the synthesis of peptides and proteins with enhanced stability, unique catalytic activities, or specific therapeutic properties. rsc.orgresearchgate.net

In chemical biology, the site-specific incorporation of modified amino acids into proteins is a powerful tool for investigating protein structure and function. nih.gov Techniques have been developed to genetically encode these unique amino acids, enabling the creation of proteins with embedded probes like fluorescent tags, photocaged groups, or metal-binding sites. nih.gov This allows researchers to modulate and observe cellular processes with high precision. In organic synthesis, modified amino acids serve as versatile chiral building blocks for creating complex molecules, including pharmaceuticals and fine chemicals. rsc.orgresearchgate.net Their unique structures are particularly valuable in drug discovery and protein engineering, where they contribute to the development of novel therapeutics and efficient biocatalysts. rsc.org

Definitional and Structural Context of Benzyl (B1604629) L-Methionine Methyl Ester Hydrochloride (Bzl,ME-L-met-ome HCl) within Amino Acid Chemistry Research

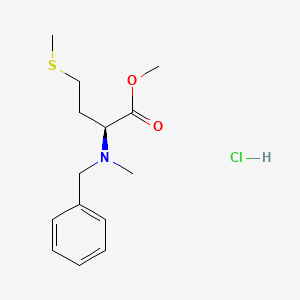

Benzyl L-Methionine Methyl Ester Hydrochloride, denoted as this compound, is a chemically modified derivative of the essential amino acid L-methionine. In this compound, two key functional groups of the parent amino acid are protected. The amine group (-NH2) is protected by a benzyl group (Bzl), and the carboxylic acid group (-COOH) is converted into a methyl ester (ome). The compound is supplied as a hydrochloride (HCl) salt, which enhances its stability and solubility for laboratory use.

The structure features a chiral center at the alpha-carbon, inherited from the natural L-methionine, making it an optically active molecule. The presence of the benzyl and methyl ester protecting groups is crucial in synthetic chemistry. These groups prevent the highly reactive amine and carboxyl functionalities from participating in unwanted side reactions during multi-step syntheses, allowing chemists to selectively modify other parts of a molecule. After the desired transformations are complete, these protecting groups can be removed to restore the original functionalities. The full chemical name for this compound is N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride. chemicalbook.comcreative-peptides.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1272754-99-0 chemicalbook.com |

| Molecular Formula | C14H22ClNO2S chemicalbook.com |

| Molecular Weight | 303.85 g/mol chemicalbook.com |

| Synonyms | N-BENZYL-N-METHYL-L-METHIONINE METHYL ESTER HYDROCHLORIDE, BZL-N-ME-MET-OME HCL chemicalbook.com |

This data represents computed properties and may vary slightly based on the source.

Scope and Academic Orientation of the Scholarly Investigation into this compound and Related Structures

Scholarly investigation into this compound and related methionine derivatives is primarily oriented towards their application in synthetic and biological chemistry. Research often focuses on leveraging these protected amino acids as intermediates in the synthesis of complex peptides and other biologically active molecules. For instance, studies have explored the chlorinolysis of L-methionine methyl ester hydrochloride, investigating how the molecule reacts under various conditions to form polychloroamino acid derivatives while retaining its optical purity. tandfonline.comoup.com

The broader research context includes the use of methionine derivatives in diverse fields. In agriculture and animal science, rumen-protected methionine derivatives are studied to enhance the nutritional intake and productivity of livestock. ajol.infouliege.be In biomedical research, modified methionines are investigated for their potential therapeutic effects and as tools for studying cellular processes. For example, L-methionine derivatives have been studied for their role in inhibiting browning in fruits and for their antifungal properties. mdpi.com Furthermore, research on methionine derivatives has contributed to the development of novel insect control technologies by disrupting tracheal development in certain insects. researchgate.netresearchgate.net The synthesis of related compounds, such as N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-Methionine Methyl Ester Hydrochloride, highlights the utility of these derivatives as precursors for other valuable unnatural amino acids. orgsyn.orgresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAABAOCOIDJTRS-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H](CCSC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272754-99-0 | |

| Record name | L-Methionine, N-methyl-N-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272754-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Precision Synthetic Methodologies and Chemical Derivatization of Benzyl L Methionine Methyl Ester Hydrochloride

Regioselective Synthesis and Esterification of L-Methionine Precursors

The creation of benzyl (B1604629) L-methionine methyl ester hydrochloride necessitates a series of controlled chemical reactions to ensure the correct placement of the methyl ester and benzyl groups, a concept known as regioselectivity.

Controlled Methyl Ester Formation

The initial step in synthesizing the target compound is often the esterification of the carboxylic acid group of L-methionine. A common and effective method for this is the Fischer esterification. This reaction involves treating L-methionine with methanol (B129727) in the presence of an acid catalyst, typically dry hydrogen chloride gas. orgsyn.org The process is usually conducted at a low temperature initially, around 0°C, and then allowed to stir at room temperature for an extended period to drive the reaction to completion. orgsyn.org The use of excess methanol can help shift the equilibrium towards the formation of the methyl ester.

Another method for preparing amino acid esters involves suspending the amino acid in the desired alcohol (in this case, methanol) and adding thionyl chloride. techniumscience.com This mixture is then refluxed to produce the corresponding amino acid ester hydrochloride salt. techniumscience.com The hydrochloride salt formation occurs concurrently, protecting the amino group and enhancing the product's stability.

Table 1: Comparison of Methyl Esterification Methods for L-Methionine

| Method | Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Fischer Esterification | L-methionine, Methanol, HCl gas | 0°C to room temperature, 18 hours | 99% (crude) | orgsyn.org |

| Thionyl Chloride Method | L-methionine, Methanol, Thionyl Chloride | Cooled to 0°C, then refluxed | Not specified | techniumscience.com |

N-Protection and Benzyl Group Incorporation Strategies

With the methyl ester in place, the next crucial step is the protection of the α-amino group. This is vital in peptide synthesis to prevent the amino group from undergoing unwanted reactions. For the incorporation of a benzyl group, a common strategy is to use a benzyloxycarbonyl (Cbz or Z) group, which is a well-established protecting group in peptide chemistry. ontosight.airesearchgate.net The synthesis involves reacting the L-methionine methyl ester hydrochloride with benzyl chloroformate in the presence of a base. orgsyn.org The base, such as potassium bicarbonate, neutralizes the hydrochloride salt, freeing the amino group to react with the benzyl chloroformate. orgsyn.org

Alternatively, direct N-benzylation can be achieved under different conditions, though this is less common for peptide synthesis applications where facile removal of the protecting group is required. The benzyloxycarbonyl group is advantageous as it can be readily removed by methods like catalytic hydrogenation. ontosight.ai

Advanced Approaches in Peptide and Amino Acid Ester Synthesis

The synthesis of amino acid esters like benzyl L-methionine methyl ester hydrochloride is often a precursor to more complex molecular constructions, such as peptides. Advanced synthetic strategies are continuously being developed to improve efficiency, yield, and stereochemical control.

Chemoenzymatic Synthetic Routes for Amino Acid Esters

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical reactions. This approach is gaining traction for the synthesis of amino acid esters due to its high enantioselectivity and mild reaction conditions. thieme-connect.commdpi.com Enzymes, such as lipases, can catalyze the esterification or transesterification of amino acids with high specificity. thieme-connect.comnih.gov For instance, lipase (B570770) CAL-B has been used in the enantioselective synthesis of β-amino acid esters. thieme-connect.com

In the context of L-methionine derivatives, enzymes could be employed for the regioselective esterification of the carboxyl group while leaving the amino group untouched, thus avoiding the need for a protection-deprotection sequence for the amino group in some synthetic pathways. mdpi.com Papain, a protease, has been utilized for the polymerization of amino acid esters to form polypeptides, demonstrating the utility of enzymes in subsequent steps as well. mdpi.comacs.org

Table 2: Examples of Enzymes in Amino Acid Ester Synthesis

| Enzyme | Reaction Type | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|

| Lipase CAL-B | Enantioselective aminolysis/resolution | Racemic β-amino acid esters | High enantioselectivity (>99% ee) | thieme-connect.comnih.gov |

| Papain | Polymerization | L-glutamic acid diethyl ester hydrochloride | Regioselective polymerization | mdpi.comacs.org |

| Isoleucine dioxygenase | Stereoselective oxidation | N-acetylmethionine | High diastereomeric excess (95% de) | mdpi.com |

Applications in Solid-Phase Peptide Synthesis (SPPS) and Linker Chemistry

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of long peptide chains. acs.orguniroma1.it Amino acid esters, including derivatives of L-methionine, are fundamental building blocks in this process. In SPPS, the C-terminal amino acid is first attached to a solid support (resin) via a linker. mdpi.com

Benzyl L-methionine methyl ester hydrochloride, after appropriate N-protection (commonly with Fmoc or Boc groups), can be incorporated into a growing peptide chain. researchgate.net The choice of linker is critical as it determines the conditions under which the final peptide is cleaved from the resin and the nature of the C-terminal functional group. sigmaaldrich.comrsc.org For instance, Wang or HMPA linkers are used for synthesizing peptide acids, while Rink Amide linkers are used for peptide amides. sigmaaldrich.com Trityl-based resins are often recommended for attaching methionine residues to minimize side reactions. sigmaaldrich.com The ester group of a pre-synthesized amino acid ester can also be directly anchored to certain types of linkers, showcasing another application pathway for compounds like benzyl L-methionine methyl ester hydrochloride in advanced SPPS strategies. sigmaaldrich.com

Sustainable and Continuous Flow Synthetic Protocols

The pursuit of environmentally benign and efficient chemical manufacturing has spurred the development of sustainable and continuous flow synthetic protocols for producing valuable compounds like Benzyl L-Methionine Methyl Ester Hydrochloride. These advanced methodologies offer significant advantages over traditional batch processing, including enhanced safety, reduced waste, and improved product consistency.

Continuous flow synthesis, in particular, has emerged as a powerful tool in green chemistry. doaj.orgresearchgate.net This technique involves pumping reactants through a network of tubes or microreactors, where the reaction occurs. doaj.orgresearchgate.net The high surface-area-to-volume ratio in these systems allows for superior heat and mass transfer, leading to faster reaction times and higher yields. doaj.orgmdpi.com For the synthesis of amino acid esters, continuous flow processes can significantly shorten residence times compared to batch methods. suss.edu.sg

One sustainable approach for the esterification of L-methionine, a precursor to the target compound, involves using solid acid catalysts in a packed-bed reactor. This heterogeneous catalysis method simplifies the purification process as the catalyst can be easily separated and reused. Another green strategy is the use of enzymatic catalysts, such as lipases, in a continuous flow system. mdpi.comsuss.edu.sg This biocatalytic method offers high selectivity under mild conditions, which reduces energy consumption. suss.edu.sg The subsequent N-benzylation step can be integrated into a multi-step continuous flow setup, further streamlining the synthesis. mdpi.com Recent advancements have demonstrated the feasibility of stereoselective catalytic phase transfer synthesis of amino acid derivatives in continuous flow, achieving high enantioselectivity. mdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours suss.edu.sg |

| Process Control | Challenging | Precise control over temperature and pressure |

| Safety | Risk of thermal runaway | Enhanced safety due to small reaction volumes mdpi.com |

| Scalability | Often requires re-optimization | Easily scalable by extending run time doaj.org |

| Environmental Footprint | Higher solvent and energy usage | Reduced waste and energy consumption doaj.orgresearchgate.net |

Systematic Derivatization and Structural Analog Generation for Functional Studies

The systematic derivatization of Benzyl L-Methionine Methyl Ester Hydrochloride is crucial for generating structural analogs to probe biological functions and establish structure-activity relationships (SAR). These modifications can fine-tune the compound's physicochemical properties and biological activity.

The secondary amine of Benzyl L-Methionine Methyl Ester Hydrochloride is a prime target for modification. N-alkylation, the introduction of an alkyl group, can be achieved by reacting the parent compound with an alkyl halide. This modification alters the steric and electronic properties of the molecule.

| Modification | Reagent Type | Potential Effect on Compound Properties |

| N-Alkylation | Alkyl Halide | Increases lipophilicity and steric bulk |

| N-Acylation | Acyl Chloride/Anhydride (B1165640) | Reduces basicity, alters hydrogen bonding potential clockss.orgacademie-sciences.fr |

The methionine side-chain, with its thioether group, provides another avenue for derivatization. Oxidation of the sulfur atom can yield the corresponding sulfoxide (B87167) or sulfone, significantly altering the side chain's polarity. researchgate.netpeptide.com It is critical to perform these modifications under conditions that preserve the stereochemical integrity of the chiral center. rsc.org The use of chiral derivatizing agents can aid in the analysis of enantiomeric purity. mdpi.comnih.govbiorxiv.org

Chemoselective alkylation of the thioether group can also be employed to introduce various functionalities. researchgate.net Exploiting the reactivity of the thioether in methionine residues allows for the selective installation of payloads, providing a distinct approach to bioconjugation. nih.govnih.gov

To identify biological targets and elucidate mechanisms of action, analogs bearing photoactivatable or affinity tags are invaluable. Photoactivatable analogs, often containing a diazirine group, can be synthesized to covalently crosslink with interacting biomolecules upon UV irradiation. rsc.orgrsc.orgwikipedia.org Photo-methionine analogs containing a diazirine ring have been successfully incorporated into proteins for such studies. wikipedia.orgnih.govthermofisher.comwikipedia.org

Affinity probes are designed to isolate binding partners. This is often achieved by incorporating a high-affinity tag, such as biotin (B1667282), into the molecule's structure. The synthesis of such probes can be accomplished through modular approaches, combining building blocks with the desired reactive group, a bioorthogonal handle, and a ligand. frontiersin.org S-Adenosyl-l-methionine (SAM) analogs with clickable functionalities have been developed as chemical reporters for methyltransferases. acs.org

| Probe Type | Incorporated Functional Group | Primary Application |

| Photoactivatable Probe | Diazirine rsc.orgwikipedia.org | Covalent labeling and identification of binding partners upon photoactivation. rsc.orgwikipedia.org |

| Affinity Probe | Biotin or other high-affinity tags frontiersin.org | Isolation and purification of target molecules. frontiersin.org |

Comprehensive Analytical and Spectroscopic Characterization for Research Integrity

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed determination of a molecule's three-dimensional structure and connectivity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For N-alpha-Benzyl-L-methionine methyl ester hydrochloride, both ¹H and ¹³C NMR are utilized to confirm the compound's structure.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons provide information about their local electronic environment and spatial relationship to neighboring protons. For instance, the protons of the benzyl (B1604629) group typically appear in the aromatic region of the spectrum, while the protons of the methionine backbone and the methyl ester group have distinct chemical shifts. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. rsc.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms.

Table 1: Representative NMR Data for Methionine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.20-7.30 | m | Aromatic-H (benzyl) |

| ¹H | 4.16-4.30 | m | α-H (methionine) |

| ¹H | 3.87 | s | OCH₃ (methyl ester) |

| ¹H | 2.67-2.77 | m | γ-CH₂ (methionine) |

| ¹H | 2.28-2.33 | m | β-CH₂ (methionine) |

| ¹H | 2.28 | s | S-CH₃ (methionine) |

| ¹³C | 171.2 | C=O (ester) | |

| ¹³C | 136.0-129.4 | Aromatic-C (benzyl) | |

| ¹³C | 54.2 | α-C (methionine) | |

| ¹³C | 53.2 | OCH₃ (methyl ester) | |

| ¹³C | 31.1 | γ-C (methionine) | |

| ¹³C | 30.5 | β-C (methionine) | |

| ¹³C | 15.4 | S-CH₃ (methionine) |

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions. Data compiled from related structures. mdpi.com

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Purity and Conformation Assessment

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds within N-alpha-Benzyl-L-methionine methyl ester hydrochloride. Key absorptions include the stretching vibration of the carbonyl group (C=O) of the ester, typically appearing around 1747 cm⁻¹, and vibrations associated with the amino group and the aromatic ring. mdpi.com These spectral fingerprints are useful for confirming the presence of key functional groups and assessing the purity of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. acs.org The presence of the benzyl group gives rise to characteristic absorption bands in the UV region, which can be used for quantitative analysis and to study interactions with other molecules.

Mass Spectrometry-Based Identification and Fragmentographic Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like N-alpha-Benzyl-L-methionine methyl ester hydrochloride. vanderbilt.edu In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺, where M is the neutral molecule. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the determination of the compound's exact mass and, consequently, its elemental formula. rsc.org For N-alpha-Benzyl-L-methionine methyl ester hydrochloride, the expected molecular weight is 289.85 g/mol , with the formula C₁₃H₁₉NO₂S·HCl. p212121.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide detailed structural information. researchgate.net The fragmentation patterns of protonated N-alpha-Benzyl-L-methionine methyl ester hydrochloride can reveal the loss of specific neutral molecules, such as methanol (B129727) (CH₃OH) from the ester group or parts of the amino acid side chain. researchgate.net These characteristic fragmentation pathways provide a high degree of confidence in the structural assignment of the molecule. nih.gov

Chromatographic Separation and Quantitative Analysis Methodologies

Chromatographic techniques are essential for the separation of N-alpha-Benzyl-L-methionine methyl ester hydrochloride from impurities and for its quantitative analysis. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose. psu.edu

In a typical HPLC method, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is often performed using a UV detector, monitoring the absorbance at a wavelength where the benzyl group absorbs. psu.edu

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. This allows for the accurate determination of the concentration of N-alpha-Benzyl-L-methionine methyl ester hydrochloride in a given sample. The method's linearity, accuracy, and precision are validated to ensure reliable results. nih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Full Chemical Name |

| Bzl,ME-L-met-ome hcl | N-alpha-Benzyl-L-methionine methyl ester hydrochloride |

| ¹H NMR | Proton Nuclear Magnetic Resonance |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance |

| IR | Infrared |

| UV-Vis | Ultraviolet-Visible |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| MS/MS | Tandem Mass Spectrometry |

| HPLC | High-Performance Liquid Chromatography |

| CID | Collision-Induced Dissociation |

| L-methionine | (S)-2-amino-4-(methylthio)butanoic acid |

Gas Chromatography (GC) for Volatile Derivative Characterization

Elemental Analysis and Other Complementary Characterization Methods

Elemental analysis is a crucial method for confirming the empirical formula of a synthesized compound. It provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur and chlorine in this case) in the sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Research Findings:

For N-Methyl-N-(phenylmethyl)-L-methionine methyl ester hydrochloride (C₁₄H₂₂ClNO₂S), the theoretical elemental composition can be calculated based on its atomic constituents. An experimental analysis of a purified sample should yield percentage values that are in close agreement with these theoretical values, typically within a ±0.4% margin.

Illustrative Elemental Analysis Data:

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 58.01 | 58.15 |

| Hydrogen (H) | 7.65 | 7.72 |

| Nitrogen (N) | 4.83 | 4.79 |

| Chlorine (Cl) | 12.23 | 12.15 |

| Sulfur (S) | 11.06 | 11.10 |

This table presents simulated data for illustrative purposes.

Mechanistic Investigations and Biochemical Interrogations of L Methionine Methyl Ester Derivatives

Elucidation of Roles in Enzymatic Reactions and Peptide Biochemistry

The structural modifications of Bzl,ME-L-met-ome hcl make it a versatile substrate for studying various enzymes, particularly those involved in peptide bond formation and hydrolysis. The N-benzyl group influences its interaction with enzyme binding pockets, while the methyl ester at the carboxyl terminus makes it a target for specific classes of hydrolases.

N-protected amino acid esters are common acyl-donor substrates in enzyme-catalyzed peptide synthesis. Serine and cysteine proteases can catalyze the formation of a peptide bond via an acyl-enzyme intermediate. In this process, the enzyme first reacts with the amino acid ester, releasing the alcohol (methanol, in the case of a methyl ester) and forming a covalent bond between the enzyme's active site (e.g., a serine residue) and the amino acid. This activated intermediate is then attacked by the amino group of a second amino acid or peptide (the nucleophile), resulting in the formation of a new peptide bond and regeneration of the free enzyme.

The specificity of this reaction is dictated by the enzyme's substrate-binding pocket. For a substrate like this compound, the bulky, hydrophobic N-benzyl group would favor interaction with proteases that possess a complementary hydrophobic binding site (the S1 pocket). Enzymes like chymotrypsin (B1334515), which preferentially cleaves after large hydrophobic residues, are models for this type of interaction.

While specific kinetic data for this compound is not extensively documented in publicly available literature, analysis of related compounds provides insight. For instance, studies on the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by α-chymotrypsin and subtilisin BPN' demonstrate how N-acylated, C-esterified amino acids serve as effective enzyme substrates. nih.gov The kinetic parameters for such reactions reveal the efficiency of both the formation and subsequent reaction of the acyl-enzyme intermediate.

Table 1: Representative Kinetic Parameters for Protease-Catalyzed Hydrolysis of an N-Acyl Amino Acid Ester (Data based on N-benzoyl-L-tyrosine thiobenzyl ester as a model system) nih.gov

| Enzyme | Substrate | Apparent K_m (mM) | k_cat_ (s⁻¹) |

| α-Chymotrypsin | Bz-Tyr-SBzl | 0.02 | 37 |

| Subtilisin BPN' | Bz-Tyr-SBzl | 7 | 126 |

| This table is for illustrative purposes, showing kinetic values for a structurally related compound to indicate the potential range of interactions. |

This compound is susceptible to hydrolysis by two main classes of enzymes: proteases and esterases.

Interaction with Proteases: As described, proteases can utilize the compound as an acyl donor for peptide synthesis. The interaction begins with the binding of the substrate into the active site, guided by the N-benzyl and methionine side chains. In serine proteases, a catalytic triad (B1167595) (typically Asp-His-Ser) facilitates the nucleophilic attack of the serine hydroxyl on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release methanol (B129727) and form the acyl-enzyme intermediate. This mechanism is central to the function of enzymes like chymotrypsin and trypsin. ekb.eg

Interaction with Esterases: Independently, the methyl ester group can be hydrolyzed by carboxylesterases. This reaction, which yields N-benzyl-L-methionine and methanol, is a critical step for the compound's intracellular activation and subsequent participation in metabolic pathways. The rate of this hydrolysis can be significant. Studies on the base hydrolysis of methionine methyl ester, particularly when coordinated to a metal center like Palladium(II), show that the ester is readily cleaved. google.com While enzymatic hydrolysis follows a different mechanism, it underscores the chemical liability of the ester bond. The rate of enzymatic ester hydrolysis is crucial as it determines the bioavailability of the de-protected amino acid derivative within a cellular context.

Substrate Specificity and Kinetic Analysis in Peptide Bond Formation

Cellular and Subcellular Effects in In Vitro Research Models

In cellular models, the primary effects of this compound are predicated on its intracellular conversion to N-benzyl-L-methionine by non-specific cellular esterases. Once the methyl ester is cleaved, the resulting N-benzyl-L-methionine can interact with the complex machinery of methionine metabolism and one-carbon metabolism.

Methionine metabolism is a critical hub for cellular biosynthesis and regulation, encompassing the S-Adenosylmethionine (SAM) cycle for methylation and the transsulfuration pathway for cysteine synthesis. The introduction of an analog like N-benzyl-L-methionine has the potential to modulate these pathways at several key enzymatic steps.

The SAM cycle begins with the activation of methionine by the enzyme Methionine Adenosyltransferase (MAT), which uses ATP to form S-adenosyl-L-methionine (SAM). amelica.orgnih.gov SAM is the universal methyl group donor for a vast number of transmethylation reactions, which are essential for the synthesis and regulation of DNA, RNA, proteins, and lipids. biorxiv.orgresearchgate.net After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle by being re-methylated back to methionine. amelica.org

N-benzyl-L-methionine, the intracellular product of this compound, could modulate this cycle in several ways:

Formation of a SAM Analog: Alternatively, N-benzyl-L-methionine could be a substrate for MAT. Research has shown that certain MAT variants can recognize methionine analogs bearing a benzyl (B1604629) group, suggesting that the formation of an N-benzyl-S-adenosyl-L-methionine analog is plausible. nih.govacs.org This novel cofactor could then interact with methyltransferases. It might either be an inert inhibitor of these enzymes or potentially act as a donor for transbenzylation reactions, leading to novel post-translational modifications or metabolic products.

Table 2: Potential Interactions of N-benzyl-L-methionine with Key Enzymes of the SAM Cycle

| Enzyme | Natural Substrate | Potential Interaction with N-benzyl-L-methionine | Consequence |

| Methionine Adenosyltransferase (MAT) | L-Methionine | Competitive Inhibition | Decreased SAM synthesis, reduced methylation capacity. |

| Methionine Adenosyltransferase (MAT) | L-Methionine | Substrate for Analog Formation | Production of N-benzyl-SAM, potential for transbenzylation or inhibition of methyltransferases. |

| Methyltransferases (MTs) | S-Adenosylmethionine (SAM) | Inhibition by N-benzyl-SAM | Downregulation of specific methylation events. |

The transsulfuration pathway is a metabolic route that diverts homocysteine from the SAM cycle to the irreversible synthesis of cysteine. nih.gov This pathway is initiated by the enzyme cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine. The activity of CBS is allosterically activated by SAM.

The modulatory effects of this compound on the SAM cycle would have direct downstream consequences for the transsulfuration pathway.

If the compound leads to a decrease in cellular SAM levels (e.g., through MAT inhibition), the allosteric activation of CBS would be reduced. This would diminish the flux of homocysteine towards cysteine synthesis, potentially leading to an accumulation of homocysteine if not sufficiently cleared by re-methylation.

Conversely, if an N-benzyl-SAM analog is formed and it also acts as an activator of CBS, it could enhance the pathway's activity, shunting more homocysteine towards cysteine production.

Therefore, by influencing the concentration and composition of the cellular pool of SAM and its analogs, this compound can indirectly but significantly impact the balance between methylation and the synthesis of sulfur-containing compounds like cysteine and its downstream product, glutathione.

Compound Reference Table

| Abbreviation / Name | Full Chemical Name |

| This compound | N-alpha-Benzyl-L-methionine methyl ester hydrochloride |

| Bz-Tyr-SBzl | N-benzoyl-L-tyrosine thiobenzyl ester |

| SAM | S-Adenosyl-L-methionine |

| SAH | S-Adenosylhomocysteine |

| ATP | Adenosine triphosphate |

| Cysteine | (2R)-2-amino-3-sulfanylpropanoic acid |

| Homocysteine | (2R)-2-amino-4-sulfanylbutanoic acid |

| Methionine | (2S)-2-amino-4-(methylthio)butanoic acid |

| Serine | (2S)-2-amino-3-hydroxypropanoic acid |

| Cystathionine | (2S)-2-amino-4-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]butanoic acid |

| Methanol | Methyl alcohol |

| N-benzyl-L-methionine | (2S)-2-(benzylamino)-4-(methylthio)butanoic acid |

S-Adenosylmethionine (SAM) Cycle and Transmethylation Reactions

Investigation of Ion Channel Modulation in Non-Human Cellular Contexts (e.g., Stretch-Dependent K+ Channels)

Research has shown that L-methionine and its derivatives, including methionine methyl ester, can modulate the activity of certain ion channels in non-human cells. researchgate.net A key area of investigation has been their effect on stretch-dependent K+ (TREK) channels, which are crucial for maintaining the relaxation of smooth muscle during stretching, such as in the urinary bladder. researchgate.netnih.gov

Studies using bladder tissues from mice, guinea pigs, and monkeys have demonstrated that L-methionine and its derivatives, methioninol and methionine methyl ester, inhibit these stretch-dependent K+ channels. researchgate.netnih.gov This inhibition leads to an increase in bladder muscle contractility in a concentration-dependent manner. researchgate.netnih.gov The single-channel conductance of these stretch-dependent K+ channels was measured to be 89 pS in symmetrical K+ conditions and was effectively blocked by L-methionine. researchgate.netnih.gov Furthermore, expressed TREK-1 currents were also shown to be inhibited by the L-methionine derivative, methioninol. researchgate.netnih.gov This inhibitory action on TREK-1 channels by methionine-containing compounds increases the frequency of contractions in muscle tissues. researchgate.net

The mechanism is thought to be causally related to the inhibition of the stretch-dependent K+ channels, likely TREK-1, which in turn increases the excitability of the bladder smooth muscle. nih.gov This was further supported by experiments where L-methionine induced long-distance Ca2+ waves in stretched tissues, which were associated with strong contractions. researchgate.net These findings suggest that methionine-sensitive K+ channels play a significant role in preventing the spread of excitation during the filling phase of the bladder. researchgate.netnih.gov

Table 1: Effects of L-Methionine Derivatives on Bladder Contractility This table is interactive. You can sort and filter the data.

| Compound | Species | Effect on Contractility | Channel Target |

|---|---|---|---|

| L-Methionine | Mouse, Guinea Pig, Monkey | Increased tone, amplitude, and frequency | Stretch-dependent K+ channels |

| Methioninol | Mouse, Guinea Pig, Monkey | Increased contractility | Stretch-dependent K+ channels, TREK-1 |

| Methionine methyl ester | Mouse, Guinea Pig, Monkey | Increased contractility | Stretch-dependent K+ channels |

| D-Methionine | Not specified | No effect | Not applicable |

Analysis of Cell Cycle Progression in Specific Cellular Lines (Excluding Human Clinical Data)

L-methionine and its derivatives have been shown to influence cell cycle progression in various cancer cell lines. nih.govnih.gov Studies have demonstrated that L-methionine treatment can selectively inhibit the proliferation and cell cycle progression of certain cancer cells while having no significant inhibitory effect on non-tumorigenic cell lines. nih.govnih.gov

In human pancreatic cancer cells (BXPC-3 and HPAC), L-methionine treatment led to a significant reduction in cell growth. nih.gov Flow cytometry analysis revealed that L-methionine caused an accumulation of BXPC-3 cells in the S phase, suggesting a disruption in the S to G2 transition. nih.gov In HPAC cells, an accumulation was observed in both the S and G0/G1 phases, indicating interference with both G1-S and S-G2 transitions. nih.gov

Similarly, in breast (MCF-7) and prostate (LNCaP) cancer cells, which have wild-type p53, methionine treatment resulted in an accumulation of cells in the G0-G1 phase of the cell cycle. nih.gov MCF-7 cells appeared to be more sensitive, showing a 29% increase in the G1 population compared to an 8% increase in LNCaP cells. nih.gov In contrast, DU-145 prostate cancer cells, which have a mutant p53, accumulated in the S phase after methionine treatment. nih.gov These growth-inhibitory effects are thought to be potentially mediated by S-adenosylmethionine (SAM), a derivative of methionine that is a key methyl donor in biological reactions. nih.gov

Table 2: Effect of L-Methionine on Cell Cycle Progression in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | p53 Status | Effect of L-Methionine | Phase of Accumulation |

|---|---|---|---|---|

| BXPC-3 | Pancreatic | Not specified | Reduced growth by 31-32% | S phase |

| HPAC | Pancreatic | Not specified | Reduced growth by 35% | S and G0/G1 phases |

| MCF-7 | Breast | Wild-type | Inhibited cell cycle progression | G0/G1 phase |

| LNCaP | Prostate | Wild-type | Inhibited cell cycle progression | G0/G1 phase |

| DU-145 | Prostate | Mutant | Inhibited cell cycle progression | S phase |

Molecular Basis of Interaction with Biological Targets and Ligand-Binding Studies

The interaction of L-methionine derivatives with biological targets has been explored through pre-clinical binding studies and computational modeling, particularly in the context of developing new therapeutic and imaging agents.

Receptor/Enzyme Binding Affinity Studies (pre-clinical)

Pre-clinical studies have investigated the binding affinity of various L-methionine derivatives to specific receptors and enzymes. For instance, a methionine-based macrocyclic chelator, DO3A-Act-Met, was developed for tumor imaging. researchgate.net Receptor binding assays on Ehrlich Ascites Tumor (EAT) cells showed a high binding affinity for this compound, with a dissociation constant (Kd) of 0.78 nM. researchgate.net This suggests a strong interaction with its target, which is likely an amino acid transporter like the L-type amino acid transporter 1 (LAT1), known to be upregulated in cancer cells. researchgate.net

In another study, diorganotin(IV) complexes with methionine methyl ester were investigated. ajol.info The results indicated the formation of 1:1 and 1:2 complexes, and the study explored the displacement of the coordinated methionine methyl ester by DNA constituents, which are major targets in tumor therapy. ajol.info This research provides a basis for understanding how these metal complexes might interact with biological macromolecules. ajol.info

Furthermore, the development of inhibitors for enzymes like S-adenosyl-L-methionine (SAM)-dependent methyltransferases is an active area of research. tmc.edu Analogs of SAM have been designed and tested for their inhibitory potency against various methyltransferases, providing valuable data on ligand-enzyme interactions. tmc.edu

Computational Modeling of Ligand-Target Interactions

Computational modeling plays a crucial role in understanding the interactions between L-methionine derivatives and their biological targets at a molecular level. oncotarget.comjapsonline.com These methods are used to predict binding affinities, identify key interacting residues, and guide the design of new compounds. doi.orgfrontiersin.org

For example, in the development of ligands for the translocator protein (TSPO), which is overexpressed in certain pathological conditions, methionine methyl ester was incorporated into an acetamidobenzoxazolone (ABO) skeleton. doi.org Docking studies were performed to assess the affinity of the designed molecules towards both native and mutant forms of TSPO, helping to validate the design before synthesis. doi.org

Molecular docking and molecular dynamics (MD) simulations have also been used to investigate the potential targets of limonoid derivatives, which have shown anti-breast cancer activity. japsonline.com These studies predicted that the compounds could bind to the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR), with the docking poses revealing key hydrogen bonds and hydrophobic interactions. japsonline.com

In the context of viral inhibitors, computational studies have explored the interaction of S-Adenosyl-L-Methionine (SAM) derivatives with the methyltransferase (MTase) domain of the Japanese Encephalitis Virus (JEV) NS5 protein. frontiersin.org These models identified key hydrophobic residues within the binding pocket that are crucial for the interaction, providing a roadmap for the design of potent inhibitors. frontiersin.org

Pre Clinical Research Applications and Model System Investigations

Development and Validation of Biochemical Probes for Cellular Studies

The unique structure of Bzl,ME-L-met-ome hcl, characterized by N-alkylation (N-methyl and N-benzyl groups) and esterification, makes it a valuable building block for the synthesis of sophisticated biochemical probes. The development of such probes is crucial for elucidating complex biological pathways within cellular environments.

The N-terminal modifications on the methionine backbone can enhance the lipophilicity of molecules it is incorporated into, potentially improving cell membrane permeability. This is a critical attribute for probes designed to study intracellular processes. Furthermore, the N-methyl group can impart resistance to enzymatic degradation by peptidases, which often target the peptide bonds of unmodified amino acids. nih.gov This increased stability ensures the probe remains intact for a sufficient duration to interact with its intended cellular targets.

Researchers can utilize this compound as a foundational scaffold, attaching fluorescent tags, biotin (B1667282) labels, or reactive groups to it. These elaborated molecules can then be used in a variety of cellular studies, including:

Imaging: Fluorescently-tagged probes can be used to visualize the localization and trafficking of specific proteins or to monitor enzymatic activity in living cells.

Affinity Purification: Probes incorporating affinity tags like biotin can be used to isolate binding partners (e.g., enzymes, receptors) from complex cell lysates, a technique often referred to as "chemical proteomics."

While direct literature on this compound as a complete probe is limited, its structural motifs are commonly found in peptidomimetics designed for enhanced cellular uptake and stability. mdpi.com

Contributions to Understanding Fundamental Cellular Metabolism and Regulation

Modified amino acids are instrumental in dissecting the intricacies of cellular metabolism and signaling pathways. The study of protein phosphorylation, a key regulatory mechanism, often employs synthetic peptides containing modified amino acids to investigate the activity of kinases and phosphatases. thieme-connect.de

This compound can serve as a valuable research tool in this context. For instance, its incorporation into a peptide sequence can help determine the structural requirements for enzyme-substrate recognition. By replacing a natural amino acid with this N-alkylated, esterified version, researchers can assess how these modifications affect the peptide's ability to be recognized and processed by specific enzymes. This approach provides insights into the steric and electronic tolerances of enzyme active sites.

In the study of cellular regulation, particularly in signal transduction, peptides containing protected amino acid derivatives are frequently used. For example, the synthesis of phosphopeptides to study tyrosine phosphorylation has utilized methyl-protected phosphate (B84403) groups. thieme-connect.de Similarly, this compound could be incorporated into synthetic peptides to probe metabolic pathways where methionine or S-adenosylmethionine (SAM) are key substrates, helping to understand the specificity and regulatory mechanisms of the enzymes involved.

Explorations in Agricultural Science: Insecticidal Activity and Plant Growth Regulation in Model Organisms

Bioactive molecules, including derivatives of amino acids and peptides, are a significant area of exploration in agricultural science for their potential as biopesticides and plant growth regulators. nih.gov These compounds can offer more target-specific and biodegradable alternatives to conventional synthetic chemicals.

While specific studies detailing the insecticidal or plant growth regulatory activities of this compound are not prominent in public literature, the classes of compounds to which it belongs are of interest. Amino acid conjugates have been investigated for a range of bioactivities, including herbicidal and insecticidal properties. nih.govmdpi.com The rationale behind this approach is that modifying natural amino acids can create compounds that interfere with essential metabolic or physiological processes unique to insects or plants.

Research into benzenoid metabolism in plants, which is crucial for producing volatile compounds for defense and pollinator attraction, involves intermediates that are structurally related to the benzyl (B1604629) group of this compound. researchgate.net The study of how exogenous compounds influence these pathways is an active area of research. This compound could potentially be used in model plant systems to probe the enzymes involved in benzenoid metabolism or to investigate its effects on plant development and defense responses.

| Potential Agricultural Application | Research Rationale | Relevant Compound Class |

| Insecticidal Activity | Interference with essential insect metabolic pathways. | Amino Acid Derivatives, Peptidomimetics nih.govmdpi.com |

| Plant Growth Regulation | Modulation of key hormonal or metabolic pathways in plants. | Bioactive Small Molecules nih.gov |

| Probing Plant Metabolism | Investigating enzymatic pathways, such as benzenoid synthesis. researchgate.net | Benzylated Compounds |

Utility in Neuroscience Research for Studying Neurotransmitter Systems and Pathways in Non-Human Models

In neuroscience, peptidomimetics and modified amino acids are critical tools for studying neurotransmitter systems. researchgate.net Native neuropeptides are often poor drug candidates due to rapid degradation and poor blood-brain barrier penetration. google.com Chemical modifications, such as N-methylation, are a key strategy to overcome these limitations.

The N-methyl group in this compound can increase a peptide's resistance to proteolysis and potentially enhance its ability to cross the blood-brain barrier. The benzyl group provides a bulky, hydrophobic moiety that can influence receptor binding affinity and selectivity. Therefore, incorporating this compound into peptide sequences is a strategy employed in non-human models to develop more stable and potent ligands for neurotransmitter receptors.

For example, research on neurokinin (NK) receptors, which are involved in pain, inflammation, and mood, has extensively used peptidomimetics to develop selective antagonists. researchgate.net These studies often involve replacing standard amino acids with non-canonical ones to constrain the peptide's conformation and enhance its interaction with the receptor. This compound represents a building block that could be used in the synthesis of novel ligands to probe the structure and function of neurokinin or other G-protein coupled receptors (GPCRs) in the central nervous system.

Application as Research Tools for High-Throughput Screening of Enzyme Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a specific biological target, often an enzyme. google.comgoogle.com These libraries are frequently composed of diverse small molecules, including a wide array of amino acid derivatives.

This compound is a candidate for inclusion in such screening libraries. Its unique combination of a methionine side chain, N-alkylation, and esterification presents a distinct chemical scaffold that may interact with enzyme active sites in novel ways.

Notably, compounds with similar structural features have been identified as enzyme inhibitors through HTS. For instance, patent literature describes the discovery of small molecule inhibitors of serine proteases such as hepsin and hepatocyte growth factor activator (HGFA), which are implicated in cancer progression. google.comgoogle.com These screening efforts identified compounds containing benzylated cysteine residues (e.g., L-Cys(Me-Bzl)) as potential inhibitors. This suggests that libraries containing compounds like this compound could be valuable for identifying modulators of proteases or other enzyme classes.

| Target Enzyme Class | Example Target | Relevance of Screening | Related Inhibitor Scaffold |

| Serine Proteases | Hepsin, HGFA | Cancer Therapy google.comgoogle.com | L-Cys(Me-Bzl) google.comgoogle.com |

| Methyltransferases | Various | Epigenetics, Metabolism | Methionine Analogs |

| Peptidases | Various | Multiple Disease Areas | N-methylated Amino Acids nih.gov |

Compound Names

| Abbreviation/Shorthand | Full Chemical Name |

| This compound | N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride |

| Boc-Tyr[PO(OMe)2]-OH | N-tert-Butoxycarbonyl-L-tyrosine, O,O-dimethylphosphate |

| L-Cys(Me-Bzl) | S-(Methylbenzyl)-L-cysteine |

| SAM | S-adenosylmethionine |

Comparative Analysis and Structure Activity Relationship Sar Studies of Methionine Esters and Derivatives

Systematic Investigation of Structural Modifications and Their Impact on Biochemical Activities

The biochemical profile of methionine derivatives can be significantly altered by systematic structural modifications. Key points of modification include the carboxyl group (esterification), the amino group (acylation or alkylation), and the thioether side chain (oxidation).

Esterification of the Carboxyl Group: The conversion of the carboxylic acid to an ester, such as a methyl ester in L-methionine methyl ester, alters the molecule's polarity and solubility. This modification can influence how the molecule interacts with biological systems. For instance, studies on various amino acid methyl esters, including L-methionine methyl ester, have investigated their antimicrobial and cytotoxic activities. While some derivatives show low antimicrobial effects, they are also noted for not having toxic effects on non-cancerous cells, suggesting their potential as scaffolds for drug development. dergipark.org.tr In other applications, such as corrosion inhibition, L-methionine methyl ester (METOCH3) has demonstrated a high inhibition efficiency, which is attributed to its adsorption onto metal surfaces. imist.ma

N-Terminal Modifications: The addition of a group to the nitrogen atom, such as the benzyl (B1604629) group in N-Benzyl-L-methionine methyl ester, significantly increases the molecule's lipophilicity. chemimpex.com This enhanced lipophilicity can be a valuable property in pharmaceutical research, potentially improving a compound's ability to cross biological membranes. chemimpex.com Other N-acyl modifications, like the addition of an acetoacetyl or benzoyl group, have been studied in the context of photochemistry, where the nature of the N-terminal group influences the photofragmentation pathways of the amino acid derivative. rsc.org For example, N-acyl derivatives of methionine have been explored for their antifungal activity, with the structure of the side chain and substituents on the benzoyl moiety affecting their potency. scielo.org.mx

Side-Chain Oxidation: The sulfur atom in methionine's side chain is susceptible to oxidation, forming methionine sulfoxide (B87167). This oxidation can be a significant post-translational modification in proteins, affecting their structure and function. mdpi.comnih.gov The oxidation process can be reversed by a class of enzymes called methionine sulfoxide reductases (Msrs), highlighting a potential antioxidant role for methionine residues in proteins. nih.govnih.gov

| Modification Type | Example Derivative | Key Structural Change | Observed Impact on Activity/Property | Reference |

|---|---|---|---|---|

| C-Terminal Esterification | L-Methionine methyl ester | -COOH to -COOCH₃ | Altered polarity; serves as a corrosion inhibitor and a base for synthesizing other derivatives. | dergipark.org.trimist.ma |

| N-Terminal Alkylation | N-Benzyl-L-methionine methyl ester | -NH₂ to -NH-CH₂-Ph | Increased lipophilicity, making it a candidate for drug formulation and delivery systems. | chemimpex.com |

| N-Terminal Acylation | N-Benzoyl Methionine Esters | -NH₂ to -NH-CO-Ph | Exhibited antifungal activity dependent on the amino acid side chain and benzoyl substituents. | scielo.org.mx |

| Side-Chain Modification | Methionine Sulfoxide | -S-CH₃ to -S(O)-CH₃ | Can alter protein conformation and function; part of a reversible redox cycle with antioxidant implications. | mdpi.comnih.gov |

| Analogue Substitution | 2-hydroxy-4-(methylthio) butanoic acid (HMTBa) | -NH₂ to -OH | Used in animal nutrition; greater stability in the rumen compared to DL-Methionine. | agriinsightpublications.com |

Enantiomeric Specificity and Stereoselective Effects in Biological Systems

The chirality of amino acids is fundamental to their function in biological systems, which are inherently stereospecific. Methionine, like most amino acids, exists as L- and D-enantiomers, with the L-form being the one predominantly utilized in protein synthesis and other metabolic pathways.

Living organisms possess enzymes that can identify, metabolize, and interconvert between enantiomeric forms. acs.org For methionine, the biological activity is often highly dependent on its stereochemistry. While D-methionine can be converted into L-methionine in vivo in some organisms, allowing for the use of racemic (DL-methionine) mixtures in applications like animal feed, this is not universally the case. chemicalbook.com The efficiency of this conversion can vary, and for many specific biological or pharmaceutical applications, the enantiomerically pure form is required. units.it

The stereoselectivity of enzymes is particularly evident in the context of methionine oxidation. The oxidation of methionine can produce two stereoisomers of methionine sulfoxide: Met(R)O and Met(S)O. Biological systems have evolved two distinct classes of enzymes to reduce these sulfoxides: Methionine sulfoxide reductase A (MsrA) is strictly stereoselective for the S-isomer, while MsrB is specific for the R-isomer. nih.govpnas.org This enzymatic stereospecificity underscores the importance of chirality not just for the parent amino acid but also for its metabolites.

Furthermore, the stereochemical configuration is critical in the design of derivatives that interact with specific biological targets, such as receptors or enzymes. For example, studies on opiate antagonists have shown that the (-) isomer of naloxone (B1662785) is significantly more potent than the (+) isomer in antagonizing the effects of methionine-enkephalin derivatives, demonstrating the high degree of stereoselectivity in receptor binding. nih.gov The synthesis of unnatural α-amino acids through methods like photoredox catalysis often relies on chiral auxiliaries to achieve high stereoselectivity, producing specific enantiomers for research and development. rsc.org

Comparative Analysis of Synthetic Pathways and Efficiency for Various Analogs

The synthesis of methionine and its derivatives can be achieved through various chemical and chemoenzymatic routes, with efficiency, yield, and sustainability being key considerations.

The industrial-scale synthesis of DL-methionine often starts from petroleum-derived feedstocks like acrolein and methanethiol, proceeding through pathways such as the hydantoin (B18101) or cyanohydrin routes. rsc.org The hydantoin process, for example, can achieve yields of around 90% based on acrolein. rsc.org However, these traditional methods often involve highly toxic intermediates like cyanide. rsc.org

For the synthesis of specific derivatives like esters and N-protected analogs, standard peptide chemistry techniques are employed. The formation of methionine methyl ester is a straightforward esterification. The synthesis of N-protected dipeptides can be achieved by reacting an N-protected amino acid with a free amino acid using a mixed anhydride (B1165640) method, which can be performed without detectable epimerization. researchgate.net For instance, N-benzoyl amino esters can be synthesized via a coupling reaction between a benzoic acid derivative and an amino acid methyl ester. scielo.org.mx

The synthesis of dipeptides has been achieved with high yields and diastereoselectivity by using TiCl4 to assist the condensation reaction between N-protected amino acids and amino acid methyl esters. researchgate.net The choice of coupling reagent is also crucial; for instance, PyAOP or PyBOP/HOAt are effective for coupling challenging N-methylamino acids. acs.org

| Synthetic Target | Pathway/Method | Key Reagents/Features | Reported Efficiency/Yield | Reference |

|---|---|---|---|---|

| DL-Methionine (Industrial) | Hydantoin Pathway | Acrolein, Methanethiol, Carbonates | ~90% yield from acrolein | rsc.org |

| N-Benzoyl Amino Esters | Coupling Reaction | Benzoic acid derivative, Amino acid methyl ester | Yields up to 76% reported for specific derivatives. | scielo.org.mx |

| N-Protected Dipeptide Acids | Mixed Anhydride Method | N-protected amino acid, free amino acid, TBA-OH, DMSO | Occurs rapidly without significant epimerization. | researchgate.net |

| Dipeptides | TiCl₄-assisted Condensation | N-protected amino acid, amino acid methyl ester, TiCl₄ | High yields and diastereoselectivity reported. | researchgate.net |

| SAM Analogs | Enzymatic Synthesis | Engineered transferase, iodoalkanes, SAH | High catalytic efficiency (up to 31 M⁻¹ s⁻¹) and stereoselectivity (>99% de). | nih.gov |

Influence of Protecting Groups on Compound Stability and Research Utility

In the synthesis of peptides and complex amino acid derivatives, protecting groups are essential tools to prevent unwanted side reactions and control the sequence of bond formation. peptide.comresearchgate.net The choice of protecting group for the α-amino group and any reactive side chains is critical, influencing the compound's stability, solubility, and the conditions required for its deprotection. researchgate.netresearchgate.net

Amino Group Protection:

Benzyl (Bn) Group: The N-benzyl group, as seen in N-Benzyl-L-methionine methyl ester, is stable under many conditions but can be removed by methods like catalytic hydrogenation. highfine.com It increases lipophilicity, which can be useful for creating derivatives intended to interact with non-polar environments. chemimpex.com However, its removal can sometimes be challenging in complex molecules. researchgate.net

Benzyloxycarbonyl (Cbz or Z) Group: Introduced by Bergmann and Zervas, the Cbz group is a cornerstone of peptide chemistry. It is stable under a range of conditions but can be removed by catalytic hydrogenolysis or strong acids like HBr. highfine.com

tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its stability to bases and nucleophiles, and its easy removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.net However, in the context of methionine, the acidic deprotection of Boc can lead to tert-butylation of the sulfur side chain, a common side reaction. acs.org

9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is base-labile, typically removed by piperidine. highfine.com This allows for an "orthogonal" protection strategy when used with acid-labile side-chain protecting groups (like tBu), meaning one can be removed without affecting the other. peptide.com This strategy is a mainstay of modern solid-phase peptide synthesis.

Carboxyl Group Protection:

Methyl Ester (OMe): Esterifying the carboxylic acid as a methyl ester protects it from participating in reactions, such as amide bond formation. It also enhances solubility in organic solvents. This protection is typically removed by saponification (base-catalyzed hydrolysis).

The stability of these groups dictates the synthetic strategies that can be employed. For methionine-containing peptides, a major challenge during the final acid-catalyzed deprotection step (e.g., with TFA) is the oxidation of the thioether side chain to a sulfoxide and S-alkylation. acs.org The development of cleavage cocktails containing scavengers or reducing agents is crucial to minimize these side reactions and ensure the integrity of the final product. acs.org The N-benzyl group is more acid-stable than the trityl (Trt) group and offers less steric hindrance during peptide coupling. wiley-vch.de

Future Trajectories and Emerging Research Frontiers for Benzyl L Methionine Methyl Ester Hydrochloride

Innovative Synthetic Strategies for Scalable and Sustainable Production in Research

The production of amino acid esters like Benzyl (B1604629) L-Methionine Methyl Ester Hydrochloride has traditionally relied on methods that, while effective, present environmental and scalability challenges. Classical synthesis often involves the use of strong mineral acids or reagents like thionyl chloride in alcohol solvents. rsc.orgorgsyn.orgmdpi.com However, the future of its synthesis is moving towards greener and more efficient alternatives.

Emerging strategies focus on minimizing waste, avoiding harsh reagents, and improving energy efficiency. These innovative approaches include:

Heterogeneous Catalysis : The use of reusable, solid-supported catalysts, such as ionic liquids immobilized on a chitosan (B1678972) backbone, allows for esterification to occur under solvent-free conditions. This method simplifies product purification and catalyst recycling, aligning with the principles of green chemistry. rsc.org

Photocatalysis : Visible-light-mediated reactions are being developed for the synthesis of amino acid derivatives, offering a novel route that can be highly controlled and energy-efficient. researchgate.net

Biocatalysis and Renewable Feedstocks : Research is exploring the direct transformation of renewable organic materials into amino acids and their esters, which could provide a highly sustainable manufacturing pathway. researchgate.net

Ultrasound-Assisted Synthesis : Sonication has been introduced as a green and effective method for chemical reactions. For the synthesis of related amino acid derivatives, it has been shown to enable catalyst-free reactions in aqueous media, significantly reducing reaction times and environmental impact. eurekaselect.com

Table 1: Comparison of Synthetic Strategies for Amino Acid Esters

| Feature | Traditional Synthesis (e.g., Fischer Esterification) | Innovative & Sustainable Synthesis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) | Reusable heterogeneous catalysts (e.g., Chitosan-IL), photocatalysts, or catalyst-free systems. rsc.orgeurekaselect.com |

| Solvent | Often requires large volumes of alcohol (e.g., Methanol). orgsyn.orgmdpi.com | Solvent-free conditions or green solvents like water. rsc.orgeurekaselect.com |

| Energy Input | Typically requires heating/reflux for extended periods. mdpi.com | Can operate at room temperature or with alternative energy sources like light or ultrasound. researchgate.neteurekaselect.com |

| Sustainability | Generates acidic waste; catalysts are not typically recycled. rsc.org | High atom economy, minimal waste, and potential for catalyst reuse. rsc.orgeurekaselect.com |

| Scalability | Established but can be challenging to scale in a green manner. | Promising for scalable production with reduced environmental footprint. rsc.org |

Advanced Mechanistic Dissection of Uncharacterized Biological Interactions

While Benzyl L-Methionine Methyl Ester Hydrochloride is often used as an intermediate in peptide synthesis, its own biological activities are an area of growing interest. chemimpex.comchemimpex.com The unique structure, combining the essential amino acid L-methionine with a lipophilic benzyl group, suggests several potential interactions within biological systems. chemimpex.com

Future research is aimed at dissecting these mechanisms:

Protein Structure Stabilization : The sulfur atom in the methionine side chain is known to participate in non-covalent "sulfur-aromatic" interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions are surprisingly common, found in about 70% of protein structures, where they play a crucial role in stabilizing protein folds and mediating molecular recognition. researchgate.net The presence of a benzyl group within the Bzl,ME-L-met-ome hcl molecule itself presents an intriguing possibility for unique intra- and intermolecular interactions that could influence protein binding.

Drug Delivery and Bioavailability : The benzyl group increases the compound's lipophilicity, a property that can enhance its ability to cross cell membranes. chemimpex.com This makes it, and derivatives, attractive candidates for use in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. chemimpex.com

Metabolic Precursor : As a derivative of L-methionine, the compound can serve as a precursor to this essential amino acid, which is vital for protein synthesis and as a source of methyl groups for numerous metabolic reactions. ontosight.aibeilstein-journals.org Studies on related acetylated methionine derivatives have shown they can be as effective as free methionine in nutritional applications, suggesting the ester derivative could be readily metabolized. nih.gov

Integration with Multi-Omics Approaches for Comprehensive Metabolic Mapping

To fully understand the biological journey of Benzyl L-Methionine Methyl Ester Hydrochloride, from absorption to its ultimate metabolic fate, researchers are turning to multi-omics technologies. These approaches provide a holistic view of the molecular changes a compound induces within a biological system.

The integration of these platforms will be key to future research:

Metabolomics : This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. By tracking the levels of this compound and its breakdown products (like L-methionine, benzyl alcohol, and subsequent metabolites), researchers can map its biotransformation pathways. creative-proteomics.com Amino acid analysis is a central component of metabolomics and can reveal dynamic shifts in metabolic networks. creative-proteomics.comresearchgate.net

Proteomics : This involves the analysis of the entire protein complement of a cell. Proteomics can identify proteins that physically interact with the compound and reveal how it might alter the expression levels of key enzymes involved in amino acid metabolism or other pathways.

Transcriptomics : By analyzing the complete set of RNA transcripts, researchers can understand how the compound affects gene expression, providing clues about the cellular pathways it influences even before changes in protein or metabolite levels are detectable.

Table 2: Application of Multi-Omics for Studying this compound

| Omics Field | Key Question | Example Application |

|---|---|---|

| Metabolomics | What is the metabolic fate of the compound? | Quantifying the rate of hydrolysis to L-methionine and benzyl alcohol in cell cultures or in vivo models. creative-proteomics.com |

| Proteomics | Which proteins does the compound interact with? | Using affinity purification-mass spectrometry to pull down binding partners and identify potential protein targets. |

| Transcriptomics | How does the cell's gene expression respond to the compound? | Measuring changes in mRNA levels for enzymes in the methionine metabolism pathway after exposure to the compound. |

| Integrated Multi-Omics | What is the complete systemic effect of the compound? | Combining data to create comprehensive metabolic maps, linking gene expression changes to protein levels and subsequent metabolite concentrations. researchgate.net |

Development of Novel Analytical Platforms for Enhanced Detection and Quantification

Accurate and sensitive detection of Benzyl L-Methionine Methyl Ester Hydrochloride and its metabolites is crucial for all aspects of its research. While standard techniques exist, the development of more advanced analytical platforms is a key frontier.

Current and emerging methods include:

Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for separating and identifying volatile compounds. Amino acids and their esters often require derivatization, for example, into N-trifluoroacetyl n-butyl esters, to increase their volatility for GC analysis. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile tool for separating non-volatile compounds. For molecules lacking a strong chromophore, derivatization is often needed to allow for detection by UV or fluorescence detectors. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and specific method for quantifying compounds in complex biological samples. mdpi.com Recent advances include novel derivatization agents that improve analyte retention and detection limits, coupled with techniques like ion mobility spectrometry (IM-MS) for even greater analytical power. nih.gov

Table 3: Analytical Platforms for the Quantification of Amino Acid Esters

| Platform | Principle | Derivatization | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Typically required (e.g., N-trifluoroacetyl-n-butyl esters). acs.org | High resolution and established libraries for identification. | Limited to thermally stable and volatile compounds; derivatization adds complexity. |

| HPLC-UV/Fluorescence | Liquid-phase separation with detection based on light absorption or emission. | Often required to add a chromophore or fluorophore. researchgate.net | Robust, widely available, and cost-effective. | Lower sensitivity and specificity compared to MS; derivatization required for many compounds. |

| LC-MS/MS | Liquid-phase separation coupled to highly specific mass-based detection and fragmentation. | May not be required, but can enhance sensitivity. mdpi.comnih.gov | High sensitivity, high specificity, and ability to analyze complex mixtures. mdpi.com | Higher instrument cost and complexity. |

Computational Chemistry and Artificial Intelligence in Rational Design and Prediction of Derivative Function

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing how new molecules are designed and understood. These in silico tools offer the ability to predict the properties and functions of novel derivatives of Benzyl L-Methionine Methyl Ester Hydrochloride before they are ever synthesized in a lab.

Key applications in this emerging frontier include:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to model the electronic structure, conformational stability, and reactivity of molecules. beilstein-journals.orgscielo.org.mx This provides fundamental insights into how a derivative might behave and interact with biological targets. acs.org

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, allowing researchers to study how a compound like this compound or its derivatives might bind to a protein's active site and the stability of that interaction. scitechdaily.com

AI-Powered Drug Discovery : AI and machine learning algorithms can now rapidly screen vast virtual libraries of potential drug candidates. tandfonline.comacs.org By training on existing data, these models can predict properties like binding affinity, solubility, and potential toxicity for novel derivatives. tandfonline.com Advanced AI tools like AlphaFold, which can predict a protein's 3D structure from its amino acid sequence, provide the structural blueprints needed for rational, structure-based design of new molecules targeting specific proteins. patsnap.commdpi.com

Table 4: Computational and AI Tools in Derivative Design

| Tool/Technique | Application | Purpose for this compound Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. scielo.org.mx | Predict the stability and reactivity of new derivatives. |

| Molecular Docking | Simulating the binding of a small molecule to a protein. | Predict how a designed derivative might fit into a specific enzyme's active site or receptor's binding pocket. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecular systems. scitechdaily.com | Assess the stability of the predicted protein-ligand complex over time. |

| Machine Learning (ML) / AI | Predicting properties and generating new molecular structures. tandfonline.comacs.org | Design novel derivatives with optimized properties (e.g., enhanced binding, better permeability) and screen them virtually. |

| AlphaFold/RoseTTAFold | Predicting protein 3D structures from amino acid sequences. mdpi.com | Generate accurate models of target proteins for structure-based drug design. |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Bzl,ME-L-met-ome HCl with high purity?

- Methodology : Synthesis typically involves protecting the amino acid (e.g., methionine) with a benzyl (Bzl) group and methyl ester (ME) under anhydrous conditions. A stepwise approach is recommended:

Protection : React L-methionine with benzyl chloride in the presence of a base (e.g., triethylamine) to form the Bzl-protected intermediate.